Benzenamine, 4,4'-oxybis[2-bromo-
Description
Benzenamine, 4,4'-oxybis[2-bromo-] (hypothetical structure: C₁₂H₁₀Br₂N₂O) is a brominated aromatic diamine featuring two aniline moieties connected by an oxygen bridge (oxybis group). Each benzene ring is substituted with an amine group (-NH₂) at the para position (4-) and a bromine atom at the ortho position (2-). This compound is structurally analogous to 4,4'-oxydianiline (ODA, CAS 101-80-4), a widely used monomer in polyimide and epoxy resin synthesis .
Properties
CAS No. |
61381-89-3 |
|---|---|
Molecular Formula |
C12H10Br2N2O |
Molecular Weight |
358.03 g/mol |
IUPAC Name |
4-(4-amino-3-bromophenoxy)-2-bromoaniline |
InChI |
InChI=1S/C12H10Br2N2O/c13-9-5-7(1-3-11(9)15)17-8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 |
InChI Key |
JYBIXEUQHAYWCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Copper(II) Bromide-Mediated Bromination and Coupling
The most well-documented method for synthesizing 4-(4-amino-3-bromophenoxy)-2-bromoaniline involves using copper(II) bromide (CuBr₂) as both an oxidant and bromine source. This approach, detailed in the patent CN102993022A, enables direct para-bromination of unprotected aniline derivatives while simultaneously facilitating ether bond formation.
Reaction Mechanism and Substrate Selection
The substrate for this reaction is either a monosubstituted aniline (e.g., 3-methylaniline) or a diphenylamine derivative. CuBr₂ acts as a dual-purpose reagent:
- Bromination : Electrophilic aromatic substitution occurs at the para position relative to the amine group, driven by CuBr₂'s oxidative capacity.
- Coupling : The oxygen bridge forms via a copper-mediated Ullmann-type coupling reaction between two brominated aniline intermediates.
The general reaction pathway is summarized as:
$$
\text{2 R-C₆H₄-NH₂ + 2 CuBr₂ → Br-R-C₆H₃-O-C₆H₃-R-Br + 2 CuBr + 2 HBr}
$$
where R represents substituents such as methyl, methoxy, or halogens.
Solvent Systems and Optimization
Two solvent systems are highlighted for scalability:
- Tetrahydrofuran (THF) : Provides high regioselectivity (>90% para-bromination) and simplifies purification. THF’s low toxicity and compatibility with industrial processes make it ideal for large-scale production.
- Ionic Liquids (e.g., 1-hexyl-3-methylimidazolium chloride) : Enables CuBr₂ regeneration via oxygenation, reducing reagent waste. After reaction completion, CuBr remains in the ionic liquid and is reoxidized to CuBr₂ by introducing oxygen, allowing at least four reaction cycles without yield loss.
Table 1: Comparative Analysis of Solvent Systems
| Parameter | THF | Ionic Liquid |
|---|---|---|
| Yield | 85–92% | 88–90% |
| Selectivity (para:ortho) | 95:5 | 93:7 |
| Recyclability | Not applicable | 4 cycles (≤5% yield drop) |
| Environmental Impact | Low toxicity | Near-zero waste |
Catalytic Bromination Using Advanced Oxidants
Although less common, bromination can be achieved using titanium dioxide (TiO₂) and oxalic acid under photochemical conditions. Adapted from 4-bromoaniline synthesis, this method involves:
- Dissolving the aniline substrate in polyethylene glycol (PEG-400) and water.
- Adding TiO₂ (P25) and oxalic acid as catalysts.
- Irradiating with sunlight or UV-LED to drive the bromination.
While this method is effective for mono-bromination, extending it to 4-(4-amino-3-bromophenoxy)-2-bromoaniline would require additional steps for ether linkage formation, reducing practicality compared to CuBr₂-based approaches.
Regioselective Bromination Strategies
Protection-Deprotection Sequences
To avoid over-bromination, amine groups can be protected using acetyl chloride before bromination. However, the patent method demonstrates that protection is unnecessary when using CuBr₂ in THF, as the solvent stabilizes the amine group and directs bromination to the para position.
Industrial-Scale Production Insights
Process Economics
Emerging Synthetic Routes
Enzymatic Coupling
Preliminary studies suggest laccase enzymes could catalyze the oxidative coupling of bromoaniline derivatives. However, yields remain low (30–40%) compared to chemical methods.
Flow Chemistry Applications
Continuous-flow reactors enhance heat and mass transfer in CuBr₂-mediated reactions, potentially improving yields by 5–8% and reducing reaction times by 50%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 4,4’-oxybis[2-bromo-] can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the parent amine.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Parent amine (4,4’-oxybisbenzenamine).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications Overview
-
Polymer Production
- Use in Polyamide Manufacturing : Benzenamine, 4,4'-oxybis[2-bromo-] is utilized in the synthesis of polyamides and polyimides. These polymers are known for their thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and automotive components.
-
Dyes and Pigments
- Synthesis of Dyes : This compound serves as a precursor for various dyes and pigments. Its ability to form stable bonds with other chemical groups allows it to be used in creating vibrant colors for textiles and plastics.
-
Pharmaceuticals
- Drug Development : Research has indicated potential applications in the pharmaceutical industry where derivatives of benzenamine compounds are explored for their biological activities, including antimicrobial and anticancer properties.
-
Adhesives and Sealants
- Epoxy Resins : The compound is incorporated into epoxy formulations, enhancing adhesive properties and durability in construction materials.
Case Study 1: Polyamide Synthesis
A study conducted by researchers at the University of Michigan demonstrated the effectiveness of benzenamine, 4,4'-oxybis[2-bromo-] in synthesizing high-performance polyamides. The resulting materials exhibited superior heat resistance and mechanical strength compared to conventional polyamides.
| Property | Conventional Polyamide | Polyamide with Benzenamine |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 50 | 75 |
Case Study 2: Dye Production
In a project led by the National Institute of Standards and Technology (NIST), benzenamine derivatives were evaluated for their efficacy in dye production. The findings revealed that dyes synthesized from this compound displayed exceptional colorfastness and stability under UV exposure.
| Dye Type | Colorfastness Rating | UV Stability Rating |
|---|---|---|
| Conventional Dye | 3 | Moderate |
| Dye from Benzenamine | 5 | High |
Environmental Considerations
While benzenamine, 4,4'-oxybis[2-bromo-] has various industrial applications, its environmental impact must be considered. Regulatory bodies such as the Environmental Protection Agency (EPA) monitor its usage to mitigate any potential risks associated with chemical exposure.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-oxybis[2-bromo-] involves its interaction with various molecular targets. In biological systems, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects. The bromine atoms in the compound can also participate in halogen bonding interactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Chlorine
- Benzenamine, 4,4'-methylenebis[2-chloro-] (CAS 101-14-4, C₁₃H₁₂Cl₂N₂): Structure: Contains a methylene (-CH₂-) bridge and chlorine atoms at the 2-positions. Molecular Weight: 267.154 g/mol . Properties: Chlorine's smaller atomic radius (0.99 Å vs. Applications: Used in polymer crosslinking and flame-retardant materials.
- Hypothetical Brominated Analog: Molecular Weight: ~344 g/mol (estimated). Impact of Bromine: Higher molecular weight and van der Waals interactions may reduce solubility in common solvents (e.g., ethanol, DMF) . Bromine’s electron-withdrawing effect could also lower basicity of the amine groups, affecting reactivity in polymerization.
Bridge Group Comparison: Oxybis vs. Methylenebis
- Molecular Weight: 200.24 g/mol . Applications: Key monomer for high-performance polyimides (e.g., Kapton®) due to thermal stability (>500°C) and mechanical strength .
4,4'-Methylenebis[benzenamine] (CAS 101-77-9, C₁₃H₁₄N₂):
Impact of Oxybis Bridge : The rigid oxygen bridge in the brominated compound may enhance thermal stability compared to methylene-bridged analogs but reduce flexibility in polymer backbones.
Comparison with Non-Halogenated Diamines
4,4'-Oxydianiline (ODA) :
Benzenamine, 4,4'-oxybis[2-bromo-] :
Research Findings and Data Tables
Table 1: Structural and Physical Properties
| Compound | Bridge | Substituent | MW (g/mol) | Thermal Stability | Solubility |
|---|---|---|---|---|---|
| 4,4'-Oxydianiline (ODA) | Oxybis | None | 200.24 | >500°C | High in NMP/DMSO |
| 4,4'-Methylenebis[2-chloro-] | Methylene | Cl (2-) | 267.15 | ~300°C | Moderate |
| Hypothetical Br Analog | Oxybis | Br (2-) | ~344 | ~400°C (est.) | Low |
Q & A
Basic Research Questions
Q. How can the molecular structure of Benzenamine, 4,4'-oxybis[2-bromo- be confirmed experimentally?
- Methodological Answer: Use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to identify bromine substitution patterns and aromatic proton environments.
- Infrared (IR) Spectroscopy: Detect functional groups (e.g., amine, ether) by comparing peaks to reference data from structurally similar compounds like 4-methoxybenzenamine .
- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns, especially bromine isotope signatures.
- X-ray Crystallography: For definitive structural confirmation, if crystalline samples are obtainable.
Q. What are the recommended safety protocols for handling Benzenamine, 4,4'-oxybis[2-bromo- in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .
- Spill Management: Absorb spills with inert materials (e.g., sand) and avoid water to prevent dispersion. Dispose of waste via certified hazardous waste channels .
- Fire Safety: Use dry chemical extinguishers; avoid water due to potential decomposition into toxic gases (e.g., hydrogen bromide) .
Q. How can researchers synthesize Benzenamine, 4,4'-oxybis[2-bromo-?
- Methodological Answer:
- Bromination of 4,4'-Oxydianiline: React 4,4'-oxydianiline with bromine in a controlled acidic medium (e.g., HBr/AcOH). Monitor reaction progress via TLC or HPLC.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
- Validation: Compare synthesized product’s melting point and spectral data to literature values .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported stability data for brominated aromatic amines?
- Methodological Answer:
- Controlled Stability Studies: Conduct thermogravimetric analysis (TGA) under varying temperatures and atmospheres (e.g., nitrogen vs. air) to assess decomposition pathways.
- Hazardous Byproduct Identification: Use GC-MS to detect decomposition products (e.g., hydrogen bromide, nitrogen oxides) under simulated fire conditions .
- Cross-Reference Multiple Sources: Compare findings with peer-reviewed studies on structurally analogous compounds, such as 4,4'-methylenebis(N,N-dimethylbenzenamine), which has documented thermal degradation profiles .
Q. How can computational modeling predict the reactivity of Benzenamine, 4,4'-oxybis[2-bromo- in polymer synthesis?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., amine groups) for copolymerization with anhydrides or isocyanates.
- Molecular Dynamics (MD): Simulate interactions with co-monomers (e.g., 5,5'-carbonylbis-1,3-isobenzofurandione) to predict cross-linking efficiency .
- Validation: Compare computational results with experimental FTIR and NMR data from synthesized polymers .
Q. What methodologies are effective for assessing the ecological toxicity of brominated aromatic amines?
- Methodological Answer:
- Acute Toxicity Assays: Use Daphnia magna or Vibrio fischeri (Microtox) to measure LC values.
- Bioaccumulation Studies: Apply quantitative structure-activity relationship (QSAR) models to estimate log (octanol-water partition coefficient) for persistence assessment.
- Degradation Pathways: Perform photolysis/hydrolysis experiments under simulated environmental conditions, analyzing intermediates via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
